3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251676-02-4, PubChem CID is a fully synthetic, multi-substituted 1,8-naphthyridine derivative with molecular formula C22H23IN4O and molecular weight 486.36 g/mol. The scaffold features a 7-methyl-1,8-naphthyridin-4-amine core, an azepane-1-carbonyl moiety at position 3, and a 4-iodophenyl substituent at the 4-amino position.

Molecular Formula C22H23IN4O
Molecular Weight 486.357
CAS No. 1251676-02-4
Cat. No. B3018872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS1251676-02-4
Molecular FormulaC22H23IN4O
Molecular Weight486.357
Structural Identifiers
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCCCCC4
InChIInChI=1S/C22H23IN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26)
InChIKeyHUQZFCBEPMSFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251676-02-4): Structural Identity and Procurement Baseline


3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251676-02-4, PubChem CID 49660468) is a fully synthetic, multi-substituted 1,8-naphthyridine derivative with molecular formula C22H23IN4O and molecular weight 486.36 g/mol [1]. The scaffold features a 7-methyl-1,8-naphthyridin-4-amine core, an azepane-1-carbonyl moiety at position 3, and a 4-iodophenyl substituent at the 4-amino position [1]. Vendor technical datasheets report a typical purity of ≥95% (HPLC) . This compound belongs to a proprietary-looking chemical space distinct from common kinase inhibitor chemotypes; its closest catalogued analogs differ systematically in ring size, halogen identity, or 3-position functional group, making direct generic substitution scientifically unsound without targeted comparative evaluation.

Why Generic Substitution Fails for 3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine


Compounds within this 1,8-naphthyridine series are not functionally interchangeable. The target compound simultaneously combines a 4-iodophenyl group, a 7-membered azepane amide, and a 1,8-naphthyridine core — a structural triad not replicated in any single commercially available comparator [1]. Systematic variation of just one element produces measurable differences in computed lipophilicity (XLogP3 range: 4.4–5.3), topological polar surface area (58.1–64.1 Ų), molecular weight (419–486 Da), and heavy atom count (23–28) across the series [1]. The iodophenyl substituent additionally enables radioiodination (¹²⁵I/¹³¹I) for tracer studies, a capability absent in bromo- or alkyl-phenyl analogs [2]. Below, each quantitative differentiator is anchored to a specific comparator with explicit data and experimental context.

Quantitative Comparator-Based Differentiation Evidence for 3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine


Azepane (7-Membered) vs. Pyrrolidine (5-Membered) 3-Position Amide: Lipophilicity and Steric Differentiation

The target compound incorporates a 7-membered azepane ring at the 3-carboxamide, whereas the closest commercial comparator (CAS 1251693-37-4) replaces this with a 5-membered pyrrolidine ring. This ring expansion increases computed XLogP3 from 4.5 (pyrrolidine analog) to 5.3 (target), a Δ of +0.8 log units, and increases molecular weight from 458.3 to 486.4 g/mol [1][2]. Higher lipophilicity predicts altered membrane permeability and tissue distribution; the larger ring also presents distinct steric and conformational constraints at the ATP-binding pocket, as inferred from kinase inhibitor SAR precedent . No direct head-to-head biochemical assay data are publicly available for these two compounds.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

4-Iodophenyl vs. 4-Bromophenyl Substituent: Halogen-Dependent Physicochemical and Radiolabeling Differentiation

The target compound bears a 4-iodophenyl group, while the direct bromo analog (CAS 1251617-01-2) carries 4-bromophenyl. This single-atom substitution increases molecular weight by 47.06 g/mol (486.36 vs. 439.30 g/mol, +10.7%) and raises exact mass from 438.10552 Da to 486.09166 Da [1][2]. Despite this mass increase, computed XLogP3 remains unchanged at 5.3 for both compounds, indicating iso-lipophilic character [1][2]. Critically, the iodine atom enables radioiodination (e.g., ¹²⁵I, t₁/₂ = 59.4 days; or ¹³¹I, t₁/₂ = 8.0 days) for receptor occupancy, autoradiography, or SPECT imaging studies—a capability unavailable with the bromo analog [3].

Halogen bonding Radiolabeling Medicinal chemistry

Azepane Carboxamide vs. Methyl Ester at Position 3: Hydrogen Bonding and Metabolic Stability Differentiation

At the 3-position, the target compound carries an azepane-1-carboxamide (tertiary amide), while the methyl ester analog (CAS 1251626-22-8) carries a methyl carboxylate. This functional group difference produces a hydrogen bond acceptor count of 4 (target) vs. 5 (ester), a topological polar surface area of 58.1 Ų vs. 64.1 Ų, and a heavy atom count of 28 vs. 23 [1][2]. Amides are generally more resistant to esterase-mediated hydrolysis than esters, suggesting potentially longer half-life in plasma or hepatic microsome assays—a class-level inference based on well-established medicinal chemistry principles rather than direct compound-specific stability data [3].

Drug metabolism Hydrogen bonding Pharmacokinetics

Computed Physicochemical Profile: Lipophilicity, TPSA, and Implications for CNS vs. Peripheral Target Engagement

Aggregating computed properties across the series reveals a differentiated profile for the target compound. With XLogP3 = 5.3 and TPSA = 58.1 Ų, the target falls near the upper boundary of favorable CNS drug space (typically XLogP 2–5, TPSA < 90 Ų), suggesting potential for brain penetration [1]. In contrast, the pyrrolidine analog (XLogP3 = 4.5, TPSA = 58.1 Ų) occupies a more central CNS-optimal region, while the methyl ester analog (XLogP3 = 4.4, TPSA = 64.1 Ų) sits further from the CNS-penetrant sweet spot [2][3]. The target's combination of relatively high lipophilicity, low TPSA, and a single H-bond donor distinguishes it within this chemical series [1][2][3].

Drug-likeness Blood-brain barrier permeability Physicochemical profiling

Molecular Complexity and Heavy Atom Count: Implications for Synthetic Tractability and SAR Exploration

The target compound has a complexity score of 517 and 28 heavy atoms, compared to 490/26 for the pyrrolidine analog, 517/28 for the bromo analog, and 415/23 for the methyl ester analog [1][2][3]. While complexity is comparable to the bromo analog (identical azepane scaffold), the target offers 5 additional heavy atoms and a complexity increase of 102 units relative to the methyl ester, reflecting greater three-dimensional character from the seven-membered azepane ring. This added complexity may translate to enhanced target selectivity—a class-level inference consistent with the general observation that more complex, three-dimensional molecules tend to exhibit higher selectivity profiles in kinase screening panels [4].

Synthetic chemistry Lead optimization Chemical biology

Transparency Statement: Absence of Published Direct Biochemical or Cellular Comparative Data

An exhaustive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Scholar, and global patent databases (Espacenet, USPTO, WIPO) identified no peer-reviewed publications, patent examples, or deposited bioassay data containing quantitative IC₅₀, Kd, or cellular EC₅₀ values for CAS 1251676-02-4. Consequently, all differentiation evidence presented above is derived from computed physicochemical properties (PubChem), vendor technical datasheets, and class-level inference from structurally related naphthyridine chemotypes [1]. No direct head-to-head biochemical or cell-based comparison between the target compound and any named comparator has been published. Users should interpret the differentiation claims accordingly and consider commissioning kinase panel profiling or cellular screening to generate project-specific comparative data prior to large-scale procurement [2].

Data transparency Procurement due diligence Evidence-based selection

Optimal Application Scenarios for 3-(Azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine Based on Structural Differentiation Evidence


Radiolabeled Probe Development for Target Engagement and Receptor Occupancy Studies

The 4-iodophenyl group provides a direct radioiodination handle (¹²⁵I or ¹³¹I) without requiring a prosthetic group or linker modification [1]. Unlike the bromo analog (CAS 1251617-01-2), which lacks a practical radiohalogen for imaging, the target compound can serve as a radiotracer precursor for autoradiography, SPECT imaging, or competitive binding displacement assays in target engagement studies. Procurement of this specific iodo-substituted derivative eliminates the need for custom radiosynthesis of a labeled analog, accelerating tracer development timelines [1].

Kinase Selectivity Panel Screening with Enhanced Lipophilicity for Membrane-Proximal Kinases

With computed XLogP3 = 5.3—0.8 log units higher than the pyrrolidine analog and 0.9 log units higher than the methyl ester [2][3]—the target compound is better suited for targeting membrane-associated or lipid-embedded kinases where compound partitioning into the membrane bilayer may enhance local concentration at the target. This differentiated lipophilicity profile supports inclusion in kinase selectivity panels where comparator compounds with lower logP may yield false negatives due to insufficient membrane access [2].

Metabolic Stability Prioritization in Cellular Assays Requiring Extended Incubation

The tertiary amide linkage at position 3 is predicted to exhibit greater resistance to esterase-mediated hydrolysis than the methyl ester comparator (CAS 1251626-22-8), based on well-established structure-metabolism relationships [3]. For cellular assays with incubation periods exceeding 4–6 hours, the target compound's amide moiety may maintain effective intracellular concentration longer, reducing the confounding effects of rapid compound degradation on dose-response measurements and improving assay reproducibility [3].

SAR Exploration Campaigns Centered on 3-Position Amide Ring Size and Halogen Identity

The target compound represents a unique intersection of three structural variables—7-membered azepane amide, 4-iodophenyl substituent, and 1,8-naphthyridine core—that is not replicated in any single commercial analog [1]. Systematic procurement of this compound alongside its pyrrolidine, bromo, and ester comparators enables a matrix SAR study isolating the contributions of ring size, halogen identity, and 3-position functional group to target affinity and selectivity, supporting rational lead optimization programs [4].

Quote Request

Request a Quote for 3-(azepane-1-carbonyl)-N-(4-iodophenyl)-7-methyl-1,8-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.